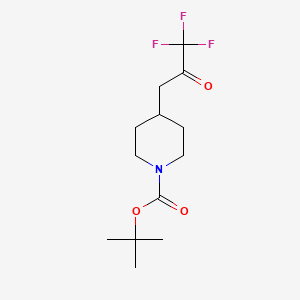

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3,3,3-trifluoro-2-oxopropyl substituent at the 4-position. This structure combines a saturated six-membered piperidine ring with a ketone-containing trifluoromethyl group, which confers unique electronic and steric properties. The compound is cataloged under CAS 1228631-18-2 and was previously available as a research chemical before being discontinued .

Properties

IUPAC Name |

tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOISIVWXJWZBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with tert-butyl 3,3,3-trifluoro-2-oxopropanoate under basic conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the trifluoromethyl ketone group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In drug discovery, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl ketone group can interact with active sites of enzymes, forming stable complexes that inhibit enzyme activity . The piperidine ring can also interact with receptor sites, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Piperidine-carboxylate derivatives are widely used in medicinal chemistry and materials science. Below is a comparative analysis of tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate with key analogues:

Table 1: Structural and Functional Comparisons

Electronic and Steric Effects

- Trifluoromethyl Group: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ’s nitroaniline derivative) .

- Ketone Reactivity : The 2-oxo group allows for nucleophilic additions (e.g., Grignard reactions), unlike sulfonyloxy or aryl-substituted derivatives (e.g., and ) .

- Boc Protection : The tert-butyl carbamate group is a common protecting group for amines, shared across all compared compounds, enabling selective deprotection for downstream functionalization .

Biological Activity

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate (CAS Number: 1228631-18-2) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of trifluoromethyl groups often enhances biological activity by influencing the compound's pharmacokinetics and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically including the reaction of piperidine derivatives with trifluoromethyl ketones. The general synthetic route can be summarized as follows:

- Starting Materials : Piperidine and trifluoroacetone.

- Reagents : Use of tert-butyl chloroformate as a protecting group for the amine.

- Reaction Conditions : Conducted under basic conditions in an organic solvent.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. A study evaluated the DPPH radical scavenging ability of various compounds, including those related to this compound. The results showed a significant percentage inhibition of free radicals, suggesting potential protective effects against oxidative stress .

| Compound | % Inhibition of DPPH Radical (100μM) |

|---|---|

| Compound A | 70.8% |

| Compound B | 61.1% |

| TROLOX | 82.4% |

This table illustrates that while the specific compound's data is not directly available, its structural relatives show promising antioxidant activity.

Antimicrobial Activity

The biological evaluation of related piperidine derivatives has demonstrated antimicrobial properties against various pathogens. For instance, compounds featuring similar fluorinated groups were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Radical Scavenging : The trifluoromethyl group may enhance electron-withdrawing properties, stabilizing radical intermediates.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways and microbial survival mechanisms.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives with fluorinated substituents. One study reported the synthesis of a series of piperidine carboxylates and their evaluation for cytotoxicity against cancer cell lines . Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.